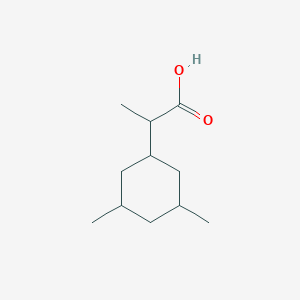
Sodium 2-(oxolan-2-YL)ethane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate is a chemical compound with the molecular formula C₆H₁₁NaO₃S and a molecular weight of 186.20 g/mol . This compound is a sulfinate salt, which is known for its versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2-(oxolan-2-yl)ethane-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions
Common reagents used in reactions with sodium sulfinates include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the sulfinate .
Major Products Formed
Major products formed from reactions involving this compound include sulfonates, thiols, and various organosulfur compounds such as sulfonamides and sulfones .
Applications De Recherche Scientifique
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium 2-(oxolan-2-yl)ethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form various bonds, including S–S, N–S, and C–S bonds, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its sulfur-containing functional group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to sodium 2-(oxolan-2-yl)ethane-1-sulfinate include other sodium sulfinates such as sodium methanesulfinate and sodium benzenesulfinate .
Uniqueness
What sets this compound apart from other sodium sulfinates is its unique oxolane ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organosulfur compounds .
Propriétés
Formule moléculaire |
C6H11NaO3S |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
sodium;2-(oxolan-2-yl)ethanesulfinate |
InChI |
InChI=1S/C6H12O3S.Na/c7-10(8)5-3-6-2-1-4-9-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
QNVKYMKAPLEUJP-UHFFFAOYSA-M |
SMILES canonique |
C1CC(OC1)CCS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13160677.png)

![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)


![2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13160716.png)


![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)
![(([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
![1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine](/img/structure/B13160747.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide](/img/structure/B13160748.png)

